6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a phenyl ring, a 1,2,4-oxadiazole ring, and a thioether linkage . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electronic properties of the heterocyclic rings . For example, the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring might undergo reactions at the nitrogen atoms or the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of the polar functional groups might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of two key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol, which is then reacted with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the second intermediate. The final product is then obtained by reacting the second intermediate with formaldehyde and sodium borohydride to form the desired compound.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "sodium azide", "sodium hydride", "thiourea", "5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one", "formaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol", "a. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in dry DMF and cool to 0°C.", "b. Add sodium azide (1.2 eq) and stir for 1 hour at 0°C.", "c. Add thiourea (1.2 eq) and stir for 2 hours at room temperature.", "d. Filter the reaction mixture and wash the solid with water.", "e. Recrystallize the solid from ethanol to obtain 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol as a white solid.", "Step 2: Synthesis of the second intermediate", "a. Dissolve 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol (1.0 eq) and 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.2 eq) in dry DMF and cool to 0°C.", "b. Add sodium hydride (1.2 eq) and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water.", "d. Recrystallize the solid from ethanol to obtain the second intermediate as a white solid.", "Step 3: Synthesis of the final product", "a. Dissolve the second intermediate (1.0 eq) in methanol and add formaldehyde (1.2 eq).", "b. Add sodium borohydride (1.2 eq) and stir for 2 hours at room temperature.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "e. Purify the product by column chromatography to obtain the desired compound as a white solid." ] } | |
CAS No. |
1113104-92-9 |
Molecular Formula |
C20H13ClN6O2S |
Molecular Weight |
436.87 |
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13ClN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |
InChI Key |
OUFLEFVXSVYMBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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